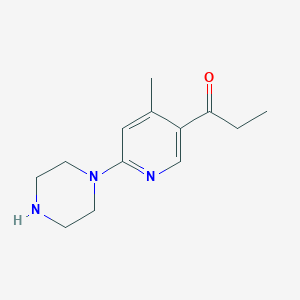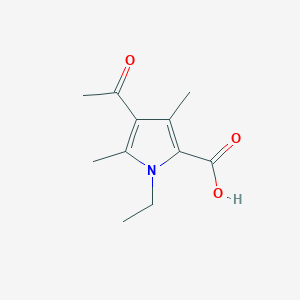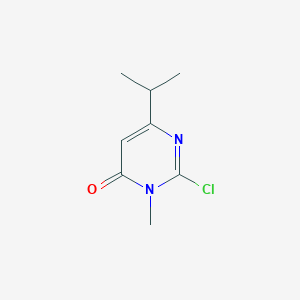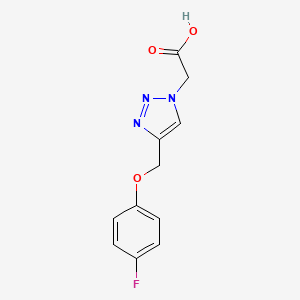
1-(1H-pyrazol-4-yl)imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-pyrazol-4-yl)imidazolidin-2-one is a heterocyclic compound that features both pyrazole and imidazolidinone rings. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1H-pyrazol-4-yl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the condensation of 1H-pyrazole-4-carbaldehyde with ethylenediamine, followed by cyclization to form the imidazolidinone ring. This reaction typically requires a catalyst, such as a Lewis acid, and is carried out under reflux conditions in a suitable solvent like acetic acid .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1H-pyrazol-4-yl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the imidazolidinone ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 1-(1H-pyrazol-4-yl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its potential medicinal applications. The pyrazole ring can interact with active sites of enzymes, while the imidazolidinone ring can form hydrogen bonds with surrounding amino acids, stabilizing the compound-enzyme complex .
Similar Compounds:
1-(1H-pyrazol-4-yl)imidazole: Similar structure but lacks the imidazolidinone ring.
1-(1H-pyrazol-4-yl)pyrrolidin-2-one: Contains a pyrrolidinone ring instead of an imidazolidinone ring.
1-(1H-pyrazol-4-yl)tetrahydropyrimidin-2-one: Features a tetrahydropyrimidinone ring.
Uniqueness: this compound is unique due to the presence of both pyrazole and imidazolidinone rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C6H8N4O |
|---|---|
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
1-(1H-pyrazol-4-yl)imidazolidin-2-one |
InChI |
InChI=1S/C6H8N4O/c11-6-7-1-2-10(6)5-3-8-9-4-5/h3-4H,1-2H2,(H,7,11)(H,8,9) |
Clé InChI |
BIETZTCUPCCUPL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)N1)C2=CNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine](/img/structure/B11795546.png)
![5-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B11795549.png)

![2-Ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11795558.png)


![3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11795577.png)







